![molecular formula C24H18Cl2N2O3S B3036828 1'-[(3,4-二氯苯基)甲基]-3-(4-甲氧基苯基)螺[1,3-噻唑烷-2,3'-吲哚]-2',4-二酮 CAS No. 400081-77-8](/img/structure/B3036828.png)

1'-[(3,4-二氯苯基)甲基]-3-(4-甲氧基苯基)螺[1,3-噻唑烷-2,3'-吲哚]-2',4-二酮

描述

1’-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione , commonly known as diuron , is a phenyl urea compound. It serves as a pre-emergent agrochemical, inhibiting weed growth before it emerges. Beyond its agricultural application, diuron also plays a crucial role as a raw material and intermediate in organic synthesis, pharmaceuticals, and dyestuff production .

Synthesis Analysis

The synthesis of diuron involves several steps. One common method includes the reaction of 3,4-dichloroaniline with dimethyl carbonate to form 3,4-dichlorophenyl isocyanate . Subsequently, this isocyanate reacts with 4-methoxyaniline to yield diuron. The overall synthetic pathway ensures the incorporation of the desired chlorophenyl and methoxyphenyl groups .

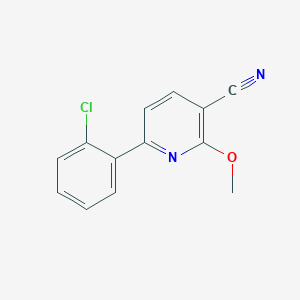

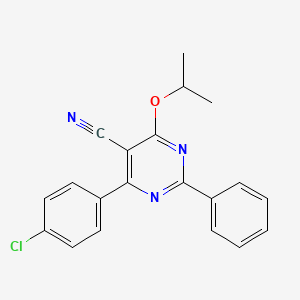

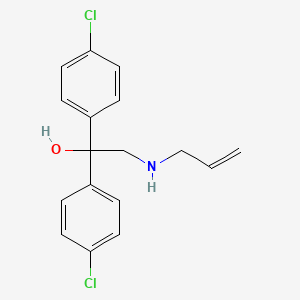

Molecular Structure Analysis

The molecular formula of diuron is C9H10Cl2N2O , with a molecular weight of approximately 233.092 g/mol . Its chemical structure consists of a spirocyclic thiazolidine-indole core, flanked by a dichlorophenyl group and a methoxyphenyl group. The compound’s IUPAC name is 3-(3,4-dichlorophenyl)-1,1-dimethylurea .

Chemical Reactions Analysis

Diuron’s chemical reactivity primarily revolves around its urea functionality. It can undergo hydrolysis, oxidation, and substitution reactions. For instance, hydrolysis of the urea bond may lead to the formation of related products. Understanding its reactivity is essential for its application and potential modifications .

Physical And Chemical Properties Analysis

科学研究应用

合成和化学性质

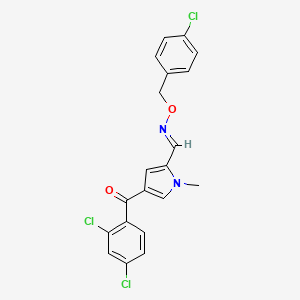

1'-[(3,4-二氯苯基)甲基]-3-(4-甲氧基苯基)螺[1,3-噻唑烷-2,3'-吲哚]-2',4-二酮是一种通过各种化学途径合成的化合物,通常涉及从 2-氨基吡啶和靛红等较简单的化合物开始的多步过程。这些合成以其复杂性和使用各种化学试剂和条件而著称,从而产生各种结构相关的化合物 (Thadhaney et al., 2010)。

抗菌活性

涉及该化合物的另一个重要研究领域是其抗菌特性。已合成并评估了各种衍生物对微生物的有效性。研究表明,某些合成的化合物表现出显着的抗菌活性,使其成为该领域进一步探索的潜在候选物 (Thadhaney et al., 2010)。

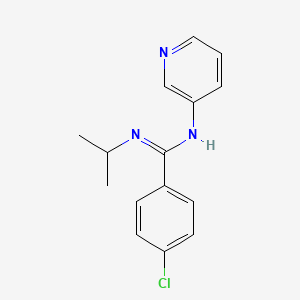

抗组胺和抗癌潜力

另一个研究领域是将这些化合物用作抗组胺剂的潜在用途。研究表明,使用环保技术合成的某些氟代螺[3H-吲哚-3,2'-噻唑烷]-2,4'-(1H)-二酮表现出 H1 拮抗作用,这对于医学应用可能具有重要意义 (Arya 等人,2012)。此外,已经合成并评估了某些螺[噻唑烷酮-靛红] 缀合物的抗癌活性,在该领域显示出有希望的结果 (Kaminskyy 等人,2011)。

抗真菌和抗结核应用

该化合物及其衍生物也因其抗真菌和抗结核特性而被探索。研究表明,某些合成的螺化合物对真菌和结核分枝杆菌有效,表明它们在治疗真菌感染和结核病中的潜在用途 (Dandia 等人,2004)。

缓蚀

在更多工业应用中,已经对合成吲哚化合物的缓蚀性能进行了研究,包括 1'-[(3,4-二氯苯基)甲基]-3-(4-甲氧基苯基)螺[1,3-噻唑烷-2,3'-吲哚]-2',4-二酮的衍生物。这些研究旨在评估其在保护金属免受腐蚀方面的有效性,特别是在酸性环境中 (Yadav 等人,2015)。

作用机制

As an herbicide, diuron disrupts photosynthesis by inhibiting electron transport in photosystem II (PSII). It binds to the D1 protein subunit of PSII, preventing electron flow from water to plastoquinone. Consequently, energy transfer and ATP synthesis are impaired, leading to weed death. Its mode of action makes it effective against a broad spectrum of weeds .

安全和危害

未来方向

Research on diuron continues to explore its environmental impact, alternative formulations, and improved safety profiles. Investigating its degradation pathways and developing eco-friendly alternatives are critical for sustainable weed management .

: Thermo Scientific Chemicals : Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-thiadiazole-5-sulfonamido)(2-fluorophenyl)methylphosphonate

属性

IUPAC Name |

1'-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl2N2O3S/c1-31-17-9-7-16(8-10-17)28-22(29)14-32-24(28)18-4-2-3-5-21(18)27(23(24)30)13-15-6-11-19(25)20(26)12-15/h2-12H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHFTYAQKNGOMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=C(C=C5)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3036747.png)

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3036749.png)

![4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol](/img/structure/B3036750.png)

![6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline](/img/structure/B3036751.png)

![1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3036754.png)

![2-(2,6-dichlorobenzyl)-1-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B3036756.png)

![3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B3036757.png)

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3036762.png)

![{1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3036765.png)